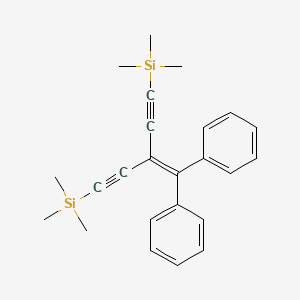
1,5-Bis(trimethylsilyl)-3-benzhydrylidene-1,4-pentadiyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(trimethylsilyl)-3-benzhydrylidene-1,4-pentadiyne is an organic compound characterized by the presence of two trimethylsilyl groups and a benzhydrylidene moiety attached to a pentadiyne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(trimethylsilyl)-3-benzhydrylidene-1,4-pentadiyne typically involves the reaction of trimethylsilylacetylene with benzhydryl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under argon or nitrogen, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like column chromatography or recrystallization would be employed to isolate the desired product.
化学反応の分析
Types of Reactions
1,5-Bis(trimethylsilyl)-3-benzhydrylidene-1,4-pentadiyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or alkanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a catalyst or organometallic reagents like Grignard reagents.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or organometallic compounds.
科学的研究の応用
1,5-Bis(trimethylsilyl)-3-benzhydrylidene-1,4-pentadiyne has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers. It serves as a precursor for the preparation of various functionalized compounds.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties. It is used in the fabrication of organic semiconductors and conductive polymers.
Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is also studied for its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials. It is used in the formulation of coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1,5-Bis(trimethylsilyl)-3-benzhydrylidene-1,4-pentadiyne involves its interaction with specific molecular targets and pathways. The compound’s trimethylsilyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity. The benzhydrylidene moiety may also play a role in binding to specific receptors or DNA, influencing gene expression and cellular processes.
類似化合物との比較
Similar Compounds
1,4-Bis(trimethylsilyl)ethynylbenzene: A diyne compound with similar structural features but lacking the benzhydrylidene moiety.
1,5-Bis(trimethylsilyl)penta-1,4-diyne: Another pentadiyne derivative with trimethylsilyl groups but different substitution patterns.
1,3,5-Tris(trimethylsilyl)benzene: A trisubstituted benzene compound with three trimethylsilyl groups.
Uniqueness
1,5-Bis(trimethylsilyl)-3-benzhydrylidene-1,4-pentadiyne is unique due to the presence of both trimethylsilyl and benzhydrylidene groups, which impart distinct chemical and physical properties
特性
CAS番号 |
681164-27-2 |
|---|---|
分子式 |
C24H28Si2 |
分子量 |
372.6 g/mol |
IUPAC名 |
(3-benzhydrylidene-5-trimethylsilylpenta-1,4-diynyl)-trimethylsilane |
InChI |
InChI=1S/C24H28Si2/c1-25(2,3)19-17-23(18-20-26(4,5)6)24(21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16H,1-6H3 |
InChIキー |
XKGSWTGBFCQAPD-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12528588.png)
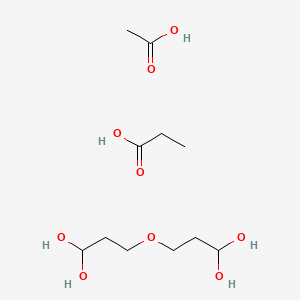
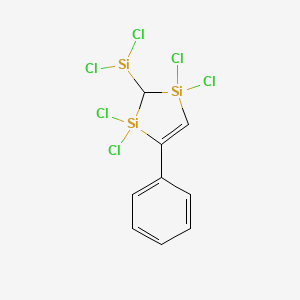
![3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12528605.png)
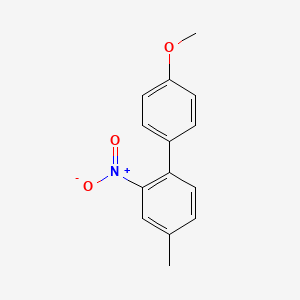
![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)
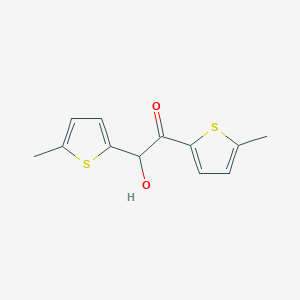

![Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane](/img/structure/B12528633.png)
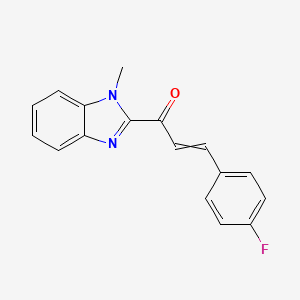
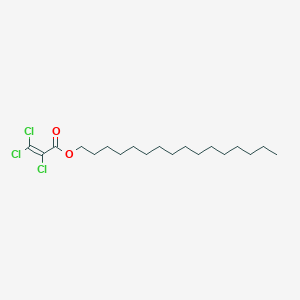

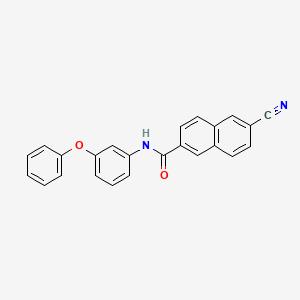
![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)
